
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)-
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Overview
Description
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is a complex organic compound with the molecular formula C10H16O. This compound is characterized by its tricyclic structure, which includes a methano bridge and an alcohol functional group. It is known for its stability and unique chemical properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- typically involves the hydrogenation of 4,7-Methano-1H-indene, octahydro-. This process requires specific catalysts and controlled reaction conditions to ensure the selective reduction of the compound. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with hydrogen gas as the reducing agent. The reaction is usually carried out under high pressure and moderate temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and automated reactors ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- involves its interaction with specific molecular targets and pathways. The alcohol group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The tricyclic structure provides stability and rigidity, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-5H-inden-5-one, octahydro-
- Tricyclo[5.2.1.02,6]decane
Uniqueness
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is unique due to its specific stereochemistry and the presence of an alcohol functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds .
Properties
IUPAC Name |
(1R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7?,8-,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-GMLTXFODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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